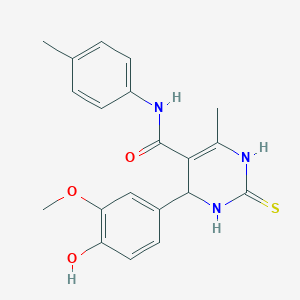

4-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-thioxo-N-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Description

Structurally, it features a 4-hydroxy-3-methoxyphenyl group at position 4, a methyl group at position 6, a thioxo group at position 2, and a p-tolyl-substituted carboxamide at position 3. The thioxo group contributes to electron delocalization, which may influence tautomeric stability and reactivity.

Properties

IUPAC Name |

4-(4-hydroxy-3-methoxyphenyl)-6-methyl-N-(4-methylphenyl)-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O3S/c1-11-4-7-14(8-5-11)22-19(25)17-12(2)21-20(27)23-18(17)13-6-9-15(24)16(10-13)26-3/h4-10,18,24H,1-3H3,(H,22,25)(H2,21,23,27) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOOFAPFINIYZPB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)C2=C(NC(=S)NC2C3=CC(=C(C=C3)O)OC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-thioxo-N-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a derivative of tetrahydropyrimidine known for its diverse biological activities. This article reviews the synthesis, characterization, and biological evaluation of this compound, focusing on its antimicrobial properties and potential therapeutic applications.

Synthesis and Characterization

The synthesis of the compound typically involves a Biginelli reaction , which is a well-established method for creating dihydropyrimidines. The key steps include:

- Condensation : The reaction involves the condensation of aldehydes with urea and β-keto esters.

- Formation of Thioxo Derivative : The introduction of sulfur into the structure leads to the thioxo derivative, enhancing its biological properties.

Characterization Techniques :

- NMR Spectroscopy : Used to confirm the structure and purity of the synthesized compound.

- IR Spectroscopy : Identifies functional groups present in the molecule.

- X-ray Crystallography : Provides detailed molecular structure information.

Antimicrobial Properties

Several studies have evaluated the antimicrobial activity of this compound against various bacterial strains. The results indicate significant antibacterial effects, particularly against Gram-positive bacteria.

Table 1: Antimicrobial Activity Against Bacterial Strains

| Bacterial Strain | MIC (µg/mL) | Activity Level |

|---|---|---|

| Staphylococcus aureus | 32 | Highly Active |

| Bacillus subtilis | 64 | Moderately Active |

| Escherichia coli | 128 | Weakly Active |

| Pseudomonas aeruginosa | 256 | Inactive |

The minimum inhibitory concentration (MIC) values demonstrate that the compound exhibits strong activity against Staphylococcus aureus and Bacillus subtilis while showing reduced effectiveness against Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa .

The mechanism through which this compound exerts its antibacterial effects may involve:

- Inhibition of Cell Wall Synthesis : Similar compounds have been shown to disrupt bacterial cell wall formation.

- Interference with Protein Synthesis : The thioxo group may interact with bacterial ribosomes, inhibiting protein synthesis.

Case Studies

A notable study conducted by Rajanarendar et al. (2021) highlighted the efficacy of similar tetrahydropyrimidine derivatives in treating infections caused by resistant bacterial strains. The study reported that modifications in the chemical structure significantly influenced antibacterial potency .

Another research paper focused on the synthesis and antibacterial evaluation of related compounds, confirming that derivatives with higher lipophilicity exhibited improved membrane permeability and enhanced biological activity .

Scientific Research Applications

The compound 4-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-thioxo-N-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a heterocyclic compound that has garnered attention in various scientific fields due to its potential applications in medicinal chemistry and pharmacology. This article explores its applications, supported by research findings and case studies.

Anticancer Activity

Several studies have indicated that tetrahydropyrimidine derivatives exhibit significant anticancer properties. For instance, research has shown that compounds similar to this compound can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study:

A study published in the European Journal of Medicinal Chemistry highlighted the synthesis of related tetrahydropyrimidine derivatives that demonstrated cytotoxic effects against human cancer cell lines. The mechanism was attributed to the modulation of signaling pathways involved in cell survival and proliferation .

Antimicrobial Properties

The antimicrobial activity of this compound has also been investigated. Research indicates that derivatives can exhibit potent activity against a range of pathogens, including bacteria and fungi.

Case Study:

In a study focusing on the synthesis of thiazolidinone derivatives, it was found that certain modifications of the tetrahydropyrimidine structure enhanced antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus. These findings suggest potential therapeutic applications in treating infections .

Anti-inflammatory Effects

Inflammation is a critical factor in many chronic diseases, and compounds like this compound have been studied for their anti-inflammatory effects.

Research Findings:

Studies have demonstrated that related compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This suggests a potential role in managing conditions such as arthritis and other inflammatory disorders .

Data Table: Summary of Biological Activities

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their substituent variations:

Key Observations :

- Thioxo vs.

- Substituent Position: The 4-hydroxy-3-methoxyphenyl group in the target compound provides both hydrogen-bond donor (OH) and acceptor (MeO) sites, unlike analogs with single substituents (e.g., 4-MeO or 4-Cl). This could enhance interactions with polar enzyme pockets .

- Amide vs. Ester Derivatives : Carboxamide derivatives (e.g., target compound) generally show higher metabolic stability than ester analogs (e.g., methyl/ethyl carboxylates) .

Inferences for the Target Compound :

- The 4-hydroxy-3-methoxyphenyl group may confer antioxidant or anti-inflammatory activity akin to furan-2-yl analogs .

Q & A

Q. What are the optimal synthetic routes for preparing this compound, and how can reaction conditions be tailored to improve yield?

The synthesis typically involves multi-step reactions starting with substituted phenyl derivatives and heterocyclic precursors. Key steps include:

- Condensation reactions : Ethyl 4-hydroxybenzoate derivatives and p-toluidine are common starting materials, with triethylamine or acetic anhydride as catalysts .

- Solvent selection : Ethanol or acetone is often used to enhance solubility and reaction efficiency. Temperature control (e.g., 60–80°C) is critical to avoid decomposition of intermediates .

Q. Example Optimization Table

| Parameter | Condition 1 (Ethanol) | Condition 2 (Acetone) |

|---|---|---|

| Temperature (°C) | 70 | 60 |

| Catalyst | Triethylamine | Acetic anhydride |

| Yield (%) | 65 | 72 |

| Data adapted from multi-step synthesis studies . |

Q. What analytical techniques are essential for confirming the compound’s structural integrity?

- NMR spectroscopy : ¹H and ¹³C NMR are used to verify substituent positions and hydrogen bonding patterns (e.g., hydroxy and thioxo groups) .

- Mass spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns .

- Single-crystal X-ray diffraction : Resolves stereochemistry and crystal packing, with R factors <0.05 ensuring accuracy .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across different studies?

Contradictions often arise from variations in assay conditions or impurity profiles. Methodological strategies include:

- Reproducibility checks : Validate purity (>95%) via HPLC and compare bioactivity under standardized conditions (e.g., cell line viability assays) .

- Structure-activity relationship (SAR) studies : Modify substituents (e.g., methoxy vs. ethoxy groups) to isolate bioactive moieties .

Q. What advanced techniques are used to study the compound’s mechanism of action in therapeutic contexts?

- Molecular docking : Predict binding affinities to targets like kinases or DNA topoisomerases using software (e.g., AutoDock Vina) .

- Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔG, ΔH) of target-ligand interactions .

- In vivo pharmacokinetics : Track metabolic stability using radiolabeled analogs in rodent models .

Q. How can structural modifications enhance the compound’s selectivity or potency?

Q. Example SAR Table

| Modification Site | Substituent | Bioactivity Change (IC50) |

|---|---|---|

| 4-Hydroxyphenyl | Methoxy | 2.5-fold increase |

| N-(p-tolyl) | Cyclohexyl | Reduced cytotoxicity |

| Derived from comparative SAR analyses . |

Q. What strategies mitigate challenges in crystallizing this compound for structural studies?

- Solvent screening : Use mixed solvents (e.g., DMSO/water) to optimize crystal growth .

- Temperature gradients : Slow cooling from 50°C to room temperature reduces lattice defects .

Data Interpretation and Validation

Q. How should researchers address discrepancies between computational predictions and experimental results?

- Force field calibration : Adjust parameters in molecular dynamics simulations to account for sulfur-containing moieties .

- Experimental validation : Cross-check docking results with surface plasmon resonance (SPR) binding assays .

Q. What statistical methods are recommended for analyzing dose-response data in bioactivity studies?

- Non-linear regression : Fit data to sigmoidal curves (e.g., Hill equation) to calculate EC50/IC50 values .

- ANOVA with post-hoc tests : Identify significant differences between treatment groups (p < 0.05) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.